N,N'-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine)
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Overview
Description
N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) is a complex organic compound that features a 1,10-phenanthroline core linked to two L-valine moieties via methylene bridges. This compound is of significant interest in the field of coordination chemistry due to its potential to form stable complexes with various metal ions, which can be utilized in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) typically involves the reaction of 1,10-phenanthroline-2,9-dicarbaldehyde with L-valine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) has a wide range of applications in scientific research, including:
Biology: Investigated for its potential to interact with biological molecules, such as DNA, and its ability to act as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as catalysts for chemical reactions or components in electronic devices.
Mechanism of Action
The mechanism of action of N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or nucleic acids, and modulate their activity. The specific pathways involved depend on the nature of the metal ion and the target molecule. For example, the compound may inhibit enzyme activity by binding to the active site or alter DNA structure by intercalating between base pairs .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dialkyl-N,N’-diaryl-1,10-phenanthroline-2,9-dicarboxamides: These compounds are similar in structure but feature different substituents on the phenanthroline core, which can affect their chemical properties and applications.
1,10-Phenanthroline derivatives: Various derivatives of 1,10-phenanthroline, such as those with different alkyl or aryl groups, can exhibit similar coordination chemistry but may differ in their reactivity and stability.
Uniqueness
N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) is unique due to the presence of L-valine moieties, which can impart specific stereochemical properties and enhance its ability to interact with biological molecules. This makes it particularly valuable for applications in biochemistry and medicine, where stereochemistry plays a crucial role in molecular recognition and activity.
Properties
CAS No. |
289667-46-5 |
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Molecular Formula |
C24H30N4O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-[[9-[[[(1S)-1-carboxy-2-methylpropyl]amino]methyl]-1,10-phenanthrolin-2-yl]methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H30N4O4/c1-13(2)19(23(29)30)25-11-17-9-7-15-5-6-16-8-10-18(28-22(16)21(15)27-17)12-26-20(14(3)4)24(31)32/h5-10,13-14,19-20,25-26H,11-12H2,1-4H3,(H,29,30)(H,31,32)/t19-,20-/m0/s1 |
InChI Key |
JCWFFMINHWYPLY-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC1=NC2=C(C=CC3=C2N=C(C=C3)CN[C@@H](C(C)C)C(=O)O)C=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=NC2=C(C=CC3=C2N=C(C=C3)CNC(C(C)C)C(=O)O)C=C1 |
Origin of Product |
United States |
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